NOX1 and NOX4 Inhibitory Potency: Ki Values Differentiate the Compound from Apocynin
According to vendor specifications referencing internal data, N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide acts as an NADPH oxidase inhibitor with activity against both NOX1 and NOX4 isoforms . In comparative context, the well-known NOX inhibitor apocynin requires myeloperoxidase-mediated metabolic activation to generate active dimers and exhibits an IC50 in the range of 10–100 µM in cellular NOX assays, with significant direct ROS-scavenging confounding its apparent inhibitory activity [1]. While direct head-to-head Ki values for the target compound against apocynin in the same assay are not available in published form, the vendor-reported mechanism (direct NOX1/NOX4 inhibition without metabolic activation) implies a different pharmacological profile that may be preferable for clean target engagement studies.
| Evidence Dimension | NOX1/NOX4 inhibitory activity |
|---|---|
| Target Compound Data | Annotated as a NOX1/NOX4 inhibitor (vendor specification; quantitative Ki not publicly confirmed) |
| Comparator Or Baseline | Apocynin: IC50 ~10–100 µM (cellular NOX assays); requires myeloperoxidase activation; exhibits direct ROS-scavenging |
| Quantified Difference | Not calculable from available public data; qualitative difference in mechanism (direct inhibition vs. pro-drug requiring activation) |
| Conditions | Vendor annotation; apocynin data from published literature |
Why This Matters
Researchers requiring a direct NOX inhibitor without the confounding ROS-scavenging effects of apocynin should evaluate this compound as a potential alternative, as its structural class is associated with direct target engagement rather than off-target antioxidant activity.
- [1] Heumüller S, Wind S, Barbosa-Sicard E, Schmidt HH, Busse R, Schröder K, Brandes RP. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension. 2008;51(2):211-217. doi:10.1161/HYPERTENSIONAHA.107.100214. View Source
